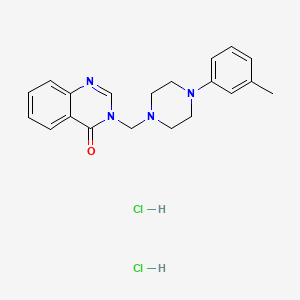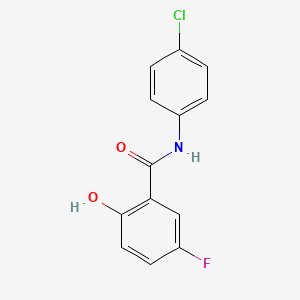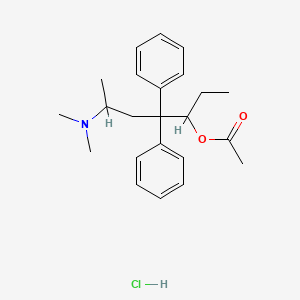
4-(4H-1,2,4-Triazol-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4H-1,2,4-Triazol-4-yl)morpholine is a heterocyclic compound with the molecular formula C6H10N4O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)morpholine typically involves the reaction of morpholine with 4H-1,2,4-triazole under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 4H-1,2,4-triazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4H-1,2,4-Triazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the morpholine or triazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
4-(4H-1,2,4-Triazol-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the morpholine ring can interact with biological membranes, potentially altering their properties and affecting cellular functions .
Comparaison Avec Des Composés Similaires
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar triazole ring but with a benzoic acid moiety.
1,2,4-Triazole: The parent compound of the triazole ring.
Morpholine: The parent compound of the morpholine ring
Uniqueness: 4-(4H-1,2,4-Triazol-4-yl)morpholine is unique due to its combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57634-67-0 |
|---|---|
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-(1,2,4-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-9(1)10-5-7-8-6-10/h5-6H,1-4H2 |
Clé InChI |
IHQOUXBCYBOOKX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



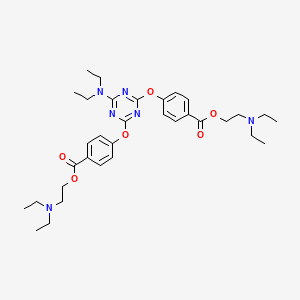

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
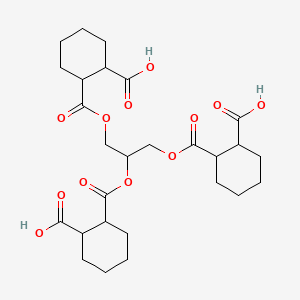
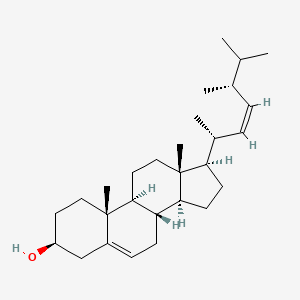
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

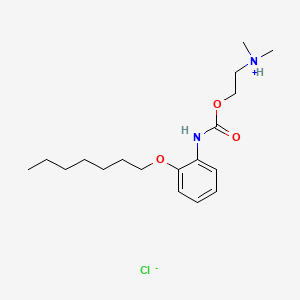
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
